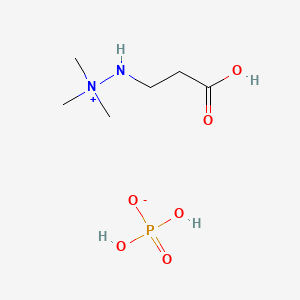Meldonium phosphate
CAS No.: 839675-63-7
Cat. No.: VC16513251
Molecular Formula: C6H17N2O6P
Molecular Weight: 244.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 839675-63-7 |
|---|---|
| Molecular Formula | C6H17N2O6P |
| Molecular Weight | 244.18 g/mol |
| IUPAC Name | (2-carboxyethylamino)-trimethylazanium;dihydrogen phosphate |
| Standard InChI | InChI=1S/C6H14N2O2.H3O4P/c1-8(2,3)7-5-4-6(9)10;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4) |
| Standard InChI Key | JMGQRZWIKKHUNB-UHFFFAOYSA-N |
| Canonical SMILES | C[N+](C)(C)NCCC(=O)O.OP(=O)(O)[O-] |
Introduction
Chemical Identity and Physicochemical Properties
Meldonium phosphate (C₆H₁₇N₂O₆P) is an ionic compound formed by the reaction of meldonium with phosphoric acid . Its molecular weight is 244.18 g/mol, and it exhibits distinct solubility characteristics compared to the parent compound . The phosphate salt enhances meldonium’s stability, making it more suitable for pharmaceutical formulations. Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of Meldonium Phosphate
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₇N₂O₆P |
| Molecular Weight | 244.18 g/mol |
| Melting Point | 158–160°C |
| pKa | 4.14 (meldonium moiety) |
| log P | −1.37 (meldonium moiety) |
| Solubility | Highly soluble in aqueous media |
The crystalline structure of meldonium phosphate ensures low hygroscopicity, with water content remaining stable at 0.0762% even under 100% humidity . This property is critical for manufacturing processes, as it minimizes degradation during storage.
Synthesis and Pharmaceutical Formulation
Meldonium phosphate is synthesized via a straightforward acid-base reaction. As described in patent WO2005012233A1, equimolar amounts of meldonium and phosphoric acid are dissolved in water or aqueous-alcoholic solutions at 40–50°C . The mixture is stirred until salt formation occurs, followed by evaporation and recrystallization from acetone or acetonitrile . This method yields a high-purity product with a melting point of 158–160°C, confirmed by ¹H NMR spectroscopy .
Pharmaceutical compositions containing meldonium phosphate prioritize bioavailability. The salt’s ionic nature facilitates rapid dissolution in gastrointestinal fluids, ensuring efficient systemic absorption. Preclinical formulations often combine meldonium phosphate with excipients like lactose or starch to enhance tablet compressibility .
Pharmacokinetics and Metabolic Profile
Meldonium phosphate shares pharmacokinetic traits with meldonium, as the phosphate moiety dissociates in vivo. After oral administration, approximately 34–60% of the drug is excreted unchanged in urine, while the remainder undergoes hepatic metabolism . The primary metabolic pathway involves conversion to trimethylhydrazine-2-propionate, which is further processed into succinic acid .
Notably, meldonium phosphate accumulates in tissues expressing organic cation transporter novel type 2 (OCTN2), such as the liver and kidneys . This transporter-mediated uptake explains its prolonged detection window in biological samples, with trace amounts identifiable for days post-administration . Gender differences in pharmacokinetics have been observed, with female subjects exhibiting higher plasma concentrations due to reduced renal clearance .
Analytical Characterization
Recent advancements in high-performance liquid chromatography (HPLC) enable precise quantification of meldonium phosphate. A 2022 study developed a rapid method using a LiChrosher CN column (125 × 4 mm) and a mobile phase of acetonitrile:0.05% trifluoroacetic acid (50:50 v/v) . This approach achieves baseline separation of meldonium phosphate from co-formulated drugs like metoprolol, with retention times of 2.1 and 3.8 minutes, respectively . Key validation parameters include:
Ultraviolet (UV) detection at 210 nm optimizes sensitivity, while mass spectrometry (MS) confirms structural integrity . These methods are critical for quality control in pharmaceutical production and anti-doping testing.
Pharmacological Applications
Ischemia/Reperfusion Injury Mitigation
Meldonium phosphate demonstrates efficacy in reducing hepatic ischemia/reperfusion (I/R) injury. A 2021 study in rats showed that pretreatment with 100 mg/kg meldonium phosphate:
The compound shifts cellular metabolism from fatty acid oxidation to glucose utilization, preserving ATP levels under hypoxic conditions .
Neuroprotection in Cerebral Ischemia
In a 2024 middle cerebral artery occlusion (MCAO) model, meldonium phosphate (50 mg/kg/day) reduced infarct volume by 57% and improved neurological scores by 2.3-fold . Mechanistically, it:
These effects position meldonium phosphate as a candidate for stroke therapy, with clinical trials ongoing for acute cerebral infarction .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume